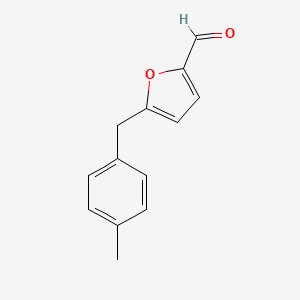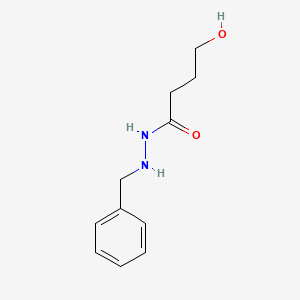![molecular formula C8H5ClN2S B13809851 1-Chloro-3-[(cyanocarbonothioyl)amino]benzene CAS No. 4968-46-1](/img/structure/B13809851.png)
1-Chloro-3-[(cyanocarbonothioyl)amino]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chlorophenyl)-1-cyanothioformamide is an organic compound with the molecular formula C8H5ClN2S It is characterized by the presence of a chlorophenyl group attached to a cyanothioformamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-1-cyanothioformamide typically involves the reaction of 3-chloroaniline with carbon disulfide and potassium cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate reagent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of N-(3-Chlorophenyl)-1-cyanothioformamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.
化学反応の分析
Types of Reactions: N-(3-Chlorophenyl)-1-cyanothioformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-Chlorophenyl)-1-cyanothioformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-Chlorophenyl)-1-cyanothioformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
N-(3-Chlorophenyl)-1-cyanothioformamide can be compared with other similar compounds, such as:
N-(3-Chlorophenyl)thiourea: Similar structure but lacks the cyanide group.
N-(3-Chlorophenyl)acetamide: Contains an acetamide group instead of the cyanothioformamide moiety.
N-(3-Chlorophenyl)carbamate: Features a carbamate group in place of the cyanothioformamide.
Uniqueness: N-(3-Chlorophenyl)-1-cyanothioformamide is unique due to the presence of both the cyanide and thioformamide groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
4968-46-1 |
|---|---|
分子式 |
C8H5ClN2S |
分子量 |
196.66 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-1-cyanomethanethioamide |
InChI |
InChI=1S/C8H5ClN2S/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,(H,11,12) |
InChIキー |
QUILNKKTILOYNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


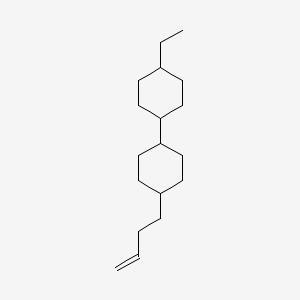
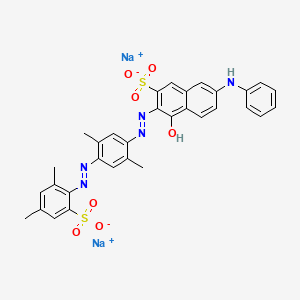
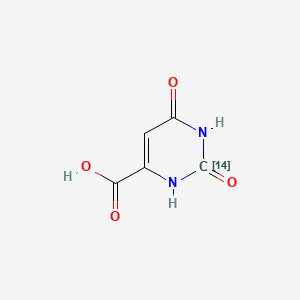

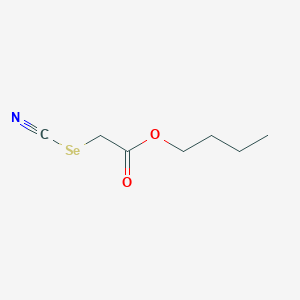
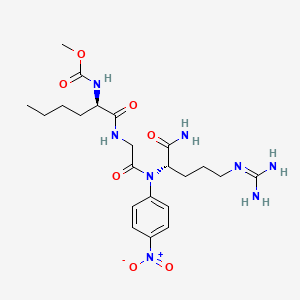
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
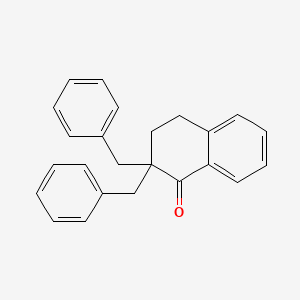
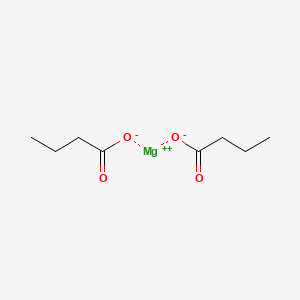
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
